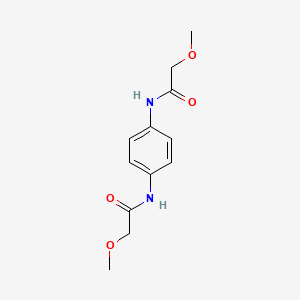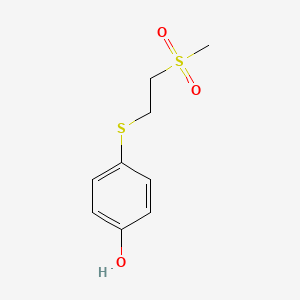
2-(6-Methyl-1,2,4,5-tetrazin-3-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Methyl-1,2,4,5-tetrazin-3-yl)ethan-1-amine is a chemical compound that belongs to the class of tetrazines. Tetrazines are known for their unique nitrogen-rich structure, which makes them valuable in various chemical reactions and applications. This compound, in particular, has gained attention due to its stability and reactivity, making it a useful reagent in synthetic chemistry and bioconjugation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methyl-1,2,4,5-tetrazin-3-yl)ethan-1-amine typically involves the reaction of 6-methyl-1,2,4,5-tetrazine with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 6-methyl-1,2,4,5-tetrazine and ethylamine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or ethanol, under an inert atmosphere to prevent oxidation.
Temperature and Time: The reaction is typically carried out at room temperature or slightly elevated temperatures (25-40°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2-(6-Methyl-1,2,4,5-tetrazin-3-yl)ethan-1-amine may involve more efficient and scalable methods. These methods often include continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain high-purity products.
化学反応の分析
Types of Reactions
2-(6-Methyl-1,2,4,5-tetrazin-3-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other nitrogen-containing derivatives.
Reduction: Reduction reactions can convert the tetrazine ring into more reduced forms, such as dihydrotetrazines.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides, conducted in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce dihydrotetrazines. Substitution reactions can result in various alkyl or acyl derivatives.
科学的研究の応用
2-(6-Methyl-1,2,4,5-tetrazin-3-yl)ethan-1-amine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(6-Methyl-1,2,4,5-tetrazin-3-yl)ethan-1-amine involves its reactivity with strained alkenes through inverse electron demand Diels-Alder cycloaddition reactions . This reaction forms a stable covalent linkage, making it useful in various applications. The molecular targets and pathways involved include the formation of stable adducts with biomolecules, which can be utilized in labeling and imaging techniques.
類似化合物との比較
Similar Compounds
- (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride
- Methyltetrazine-NHS ester
- 3,6-Di-2-pyridyl-1,2,4,5-tetrazine
Uniqueness
2-(6-Methyl-1,2,4,5-tetrazin-3-yl)ethan-1-amine stands out due to its superior stability compared to other tetrazine derivatives . This stability allows it to be used in a wider range of chemical transformations and long-term storage, especially in aqueous buffers . Additionally, its reactivity in click chemistry applications makes it a valuable tool in bioconjugation and material science .
特性
分子式 |
C5H9N5 |
|---|---|
分子量 |
139.16 g/mol |
IUPAC名 |
2-(6-methyl-1,2,4,5-tetrazin-3-yl)ethanamine |
InChI |
InChI=1S/C5H9N5/c1-4-7-9-5(2-3-6)10-8-4/h2-3,6H2,1H3 |
InChIキー |
HUYPLEHTOBRFKU-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(N=N1)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




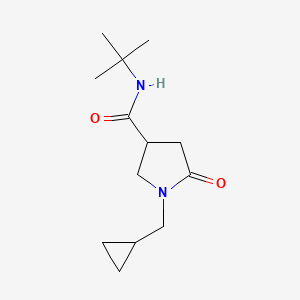
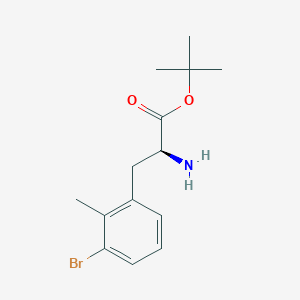
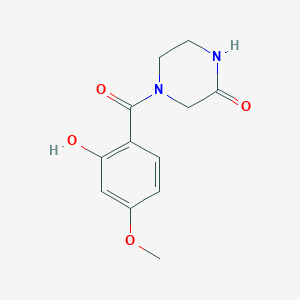
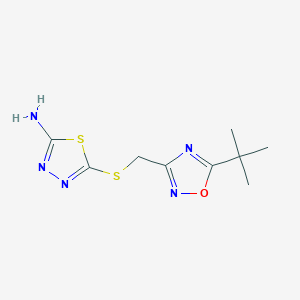
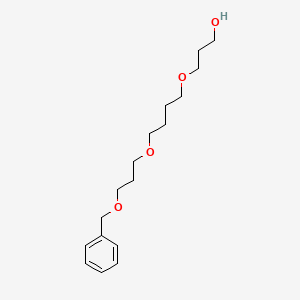
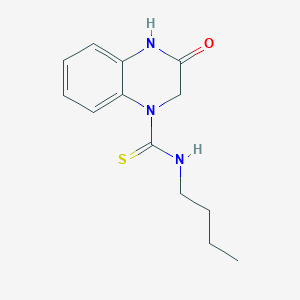
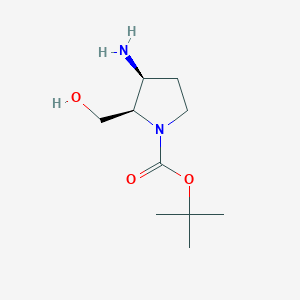
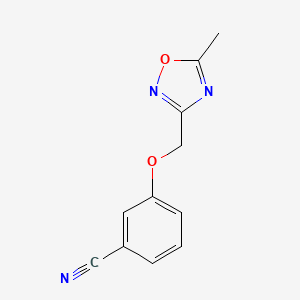
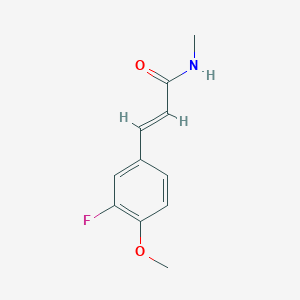
![10,10-Dimethyl-9-oxo-1-oxa-4-azaspiro[5.5]undec-7-ene-8-carbonitrile hydrochloride](/img/structure/B14904666.png)
